5-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]-2,1,3-benzothiadiazole
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Description
5-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C18H18N6O2S and its molecular weight is 382.44. The purity is usually 95%.
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Scientific Research Applications
Novel Bioactive Heterocycle Synthesis
Researchers have developed a novel bioactive heterocycle, demonstrating its antiproliferative activity through structural characterization techniques like IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. This compound crystallizes in the monoclinic crystal system, with the molecular structure stabilized by inter and intra-molecular hydrogen bonds, contributing to its stability and potential bioactivity (Prasad et al., 2018).
Heterocyclic Compound Applications in Photovoltaic Devices
In the realm of material science, conjugated main-chain polymers incorporating heteroarene-fused π-conjugated donor moiety alternating with benzo[c][1,2,5]thiadiazole units have been synthesized. These polymers are investigated for their thermal, optical, electrochemical, charge transport, and photovoltaic properties, revealing broad absorption extending from 300 to 600 nm with optical bandgaps as low as 2.02 eV. Such properties make them suitable for use in organic photovoltaic cells, with one polymer showing a power conversion efficiency of 1.21% (Lee et al., 2010).
Antitubercular and Antifungal Activity
The synthesis and evaluation of novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives have been conducted, with compounds showing significant antitubercular and antifungal activities. This highlights the potential for developing new therapeutic agents from such heterocyclic compounds (Syed et al., 2013).
Synthesis of Heterocyclic Systems for Enzyme Inhibition
Research into the synthesis of new heterocyclic systems based on the 7-benzyl-3-chloro-1-(morpholino-4-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile has yielded compounds with potential for enzyme inhibition, showcasing the versatility of these heterocycles in drug development (Sirakanyan et al., 2018).
Molecular Aggregation Studies
Spectroscopic studies on molecular aggregation, influenced by solvent effects on derivatives of 1,3,4-thiadiazol, have provided insights into the aggregation processes of these molecules, which are relevant for understanding their photophysical properties and potential applications in material science (Matwijczuk et al., 2016).
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c25-17(12-3-4-14-15(10-12)22-27-21-14)24-5-1-2-13-11-19-18(20-16(13)24)23-6-8-26-9-7-23/h3-4,10-11H,1-2,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZRJNAJTRFGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC4=NSN=C4C=C3)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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